
Spectroscopic Profile of 6-Tridecyltetrahydro-
2H-pyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
6-Tridecyltetrahydro-2H-pyran-2-

one

Cat. No.: B075783 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

6-tridecyltetrahydro-2H-pyran-2-one, a saturated delta-lactone also known as δ-

octadecalactone. This document is intended to serve as a valuable resource for researchers in

drug development and related scientific fields, offering detailed spectroscopic information and

the methodologies for its acquisition.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 6-tridecyltetrahydro-2H-
pyran-2-one, facilitating easy reference and comparison.

Table 1: Mass Spectrometry Data
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Parameter Value Source

Molecular Formula C₁₈H₃₄O₂ NIST WebBook[1]

Molecular Weight 282.46 g/mol NIST WebBook[1]

Ionization Mode Electron Ionization (EI) NIST WebBook[1]

Major Peaks (m/z)

Top Peak 99 PubChem[2]

2nd Highest 55 PubChem[2]

3rd Highest 43 PubChem[2]

Table 2: Infrared (IR) Spectroscopy Data

Spectral Region Characteristic Absorption Source

Carbonyl (C=O) Stretch

Strong absorption band

expected around 1735-1750

cm⁻¹

General Lactone Spectra

C-O Stretch

Strong absorption band

expected around 1050-1250

cm⁻¹

General Lactone Spectra

C-H Stretch (Aliphatic)

Multiple absorption bands

expected around 2850-2960

cm⁻¹

General Alkane Spectra

Note:

A vapor phase IR spectrum is

noted as being available on

SpectraBase.[2]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Carbon Atom
Expected Chemical Shift
(ppm)

Source

Carbonyl (C=O) ~170-180 General Lactone Spectra

Methylene adjacent to ester

oxygen (-CH₂-O-)
~60-70 General Lactone Spectra

Methine at C6 (-CH-) ~80-90 General Lactone Spectra

Aliphatic Chain (-CH₂-)n ~20-40 General Alkane Spectra

Terminal Methyl (-CH₃) ~14 General Alkane Spectra

Note:

A ¹³C NMR spectrum is noted

as being available on

SpectraBase.[2]

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of the spectroscopic data

presented above.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 6-
tridecyltetrahydro-2H-pyran-2-one.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Methodology:

Sample Preparation: A dilute solution of 6-tridecyltetrahydro-2H-pyran-2-one is prepared

in a volatile organic solvent such as hexane or ethyl acetate.

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas

chromatograph inlet, which is heated to ensure rapid vaporization of the sample.
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Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g.,

helium) through a capillary column. The column is housed in an oven with a programmed

temperature gradient to separate the analyte from any impurities based on boiling point and

column affinity.

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion

source. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing

the molecule to ionize and fragment.[1]

Mass Analysis: The resulting positively charged fragments are accelerated and separated

based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 6-tridecyltetrahydro-2H-pyran-2-one.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Methodology:

Sample Preparation: As a waxy solid, the sample can be prepared as a thin film by melting a

small amount between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be

prepared in a suitable solvent (e.g., chloroform) that has minimal interference in the spectral

regions of interest.

Background Spectrum: A background spectrum of the empty sample holder (or the pure

solvent) is recorded to subtract any atmospheric or solvent-related absorptions.

Sample Analysis: The prepared sample is placed in the spectrometer's sample compartment,

and the infrared beam is passed through it.

Data Acquisition: The detector measures the amount of light that is transmitted through the

sample at different wavelengths. The instrument's software then converts this into an

absorbance or transmittance spectrum.
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Spectral Interpretation: The resulting spectrum is analyzed for characteristic absorption

bands corresponding to the vibrational frequencies of the functional groups present in the

molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon and proton framework of 6-tridecyltetrahydro-2H-pyran-2-
one.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

Sample Preparation:

Approximately 10-50 mg of 6-tridecyltetrahydro-2H-pyran-2-one is dissolved in a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[3] For long-chain

aliphatic compounds, ensuring complete dissolution is crucial for obtaining high-resolution

spectra.[4]

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the

solvent to calibrate the chemical shift scale to 0 ppm.

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is

tuned and the magnetic field is shimmed to achieve homogeneity.

Data Acquisition:

¹H NMR: A pulse sequence is applied to excite the hydrogen nuclei, and the resulting free

induction decay (FID) signal is recorded.

¹³C NMR: A different pulse sequence, often with proton decoupling to simplify the

spectrum, is used to excite the carbon-13 nuclei, and the FID is recorded. Due to the low

natural abundance of ¹³C, a larger number of scans is typically required.

Data Processing: The acquired FIDs are subjected to a Fourier transform to convert the time-

domain signal into a frequency-domain spectrum.
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Spectral Analysis: The chemical shifts, coupling constants, and integration values of the

peaks in the ¹H and ¹³C spectra are analyzed to determine the structure of the molecule.

Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b075783?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Properties

Spectroscopic Techniques

Derived Information

6-Tridecyltetrahydro-2H-pyran-2-one

Molecular Formula
(C₁₈H₃₄O₂)

Molecular Weight
(282.46 g/mol) Chemical Structure

Mass Spectrometry Infrared Spectroscopy NMR Spectroscopy

Fragmentation Pattern Functional Groups
(Lactone, Alkane)

Atom Connectivity
(¹H-¹³C Framework)

Click to download full resolution via product page

Caption: Logical relationships between compound properties and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 6-Tridecyltetrahydro-2H-pyran-
2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075783#spectroscopic-data-of-6-tridecyltetrahydro-
2h-pyran-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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